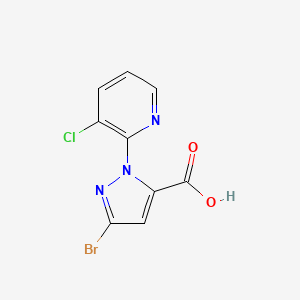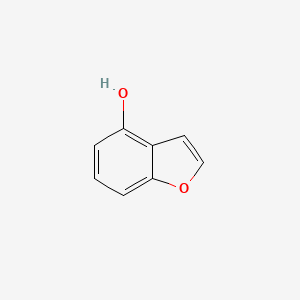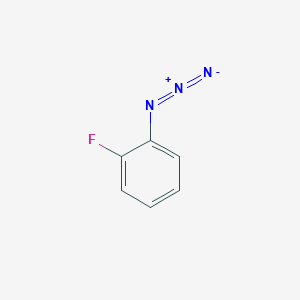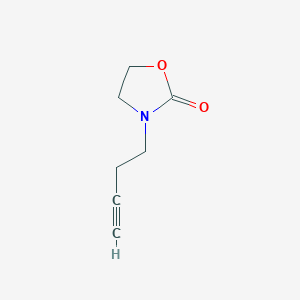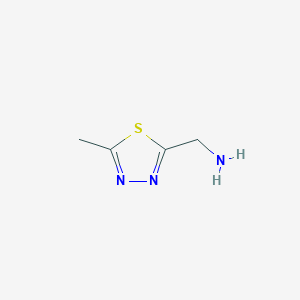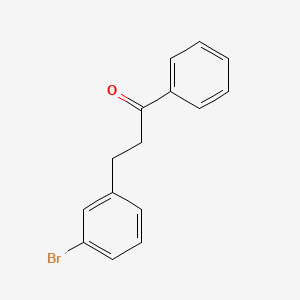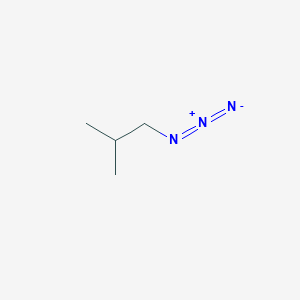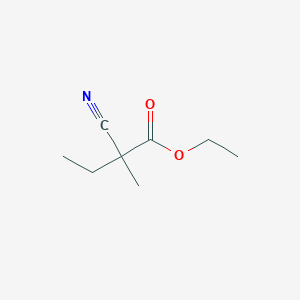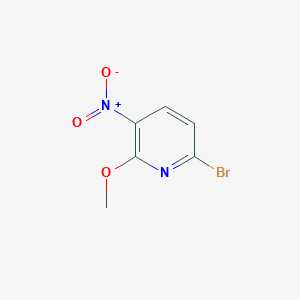![molecular formula C6H3BrN2S B1279958 6-Bromothieno[2,3-d]pyrimidine CAS No. 60703-80-2](/img/structure/B1279958.png)
6-Bromothieno[2,3-d]pyrimidine
Descripción general
Descripción
6-Bromothieno[2,3-d]pyrimidine is a chemical compound that belongs to the class of thienopyrimidines, which are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of 6-Bromothieno[2,3-d]pyrimidine and its derivatives has been the subject of several studies. A practical and scalable synthesis method starting from cheap bulk chemicals has been developed, involving a Gewald reaction, pyrimidone formation, bromination, and chlorination, achieving an overall yield of 49% without the need for chromatography for purification . Another study reported the synthesis of structurally diverse 6,8a-dihydropyrido[2,3-d]pyrimidine derivatives through a three-component domino reaction, which includes a Knoevenagel condensation, Michael addition, and cyclization cascade . Additionally, a new method for synthesizing 2,4-dimethyl-5,6-dihydro-6-bromomethylthieno[2,3-d]pyrimidine was developed by bromination of 5-allyl-6-mercaptopyrimidine, with the structures of the synthesized compounds confirmed by PMR spectroscopy and mass spectrometry .
Molecular Structure Analysis
The molecular structure of thienopyrimidine derivatives is crucial for their chemical properties and potential applications. While the papers provided do not directly analyze the molecular structure of 6-Bromothieno[2,3-d]pyrimidine, they do discuss the synthesis and characterization of related compounds. For example, the Schiff base compound 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol was characterized by 1H-NMR spectroscopy and X-ray single-crystal diffraction, providing insights into the molecular geometry and stability of similar brominated heterocyclic compounds .
Chemical Reactions Analysis
The reactivity of 6-Bromothieno[2,3-d]pyrimidine derivatives has been explored in various studies. For instance, the reaction of 6-[(dimethylamino)methylene]aminouracil with heterocumulenes led to the formation of novel pyrimido[4,5-d]pyrimidine derivatives, showcasing the potential for creating diverse compounds through facile one-pot synthesis methods . Electrophilic substitution reactions, such as the Vilsmeier-Haack reaction, bromination, and nitration, have been employed to synthesize 6-substituted thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivatives, further demonstrating the versatility of thienopyrimidines in chemical transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-Bromothieno[2,3-d]pyrimidine derivatives are influenced by their molecular structure. The stability of these compounds to air oxidation and their reactivity towards peroxyl radicals have been studied, revealing that some derivatives exhibit significant antioxidant properties . The basicity of the compounds, which approaches physiological pH with increasing electron density in the ring, is also an important property that can affect their biological activity and interaction with other molecules .
Aplicaciones Científicas De Investigación
Antifolate Inhibitors for Pneumocystis Carinii and Toxoplasma Gondii
6-Bromothieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated as potential inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase (DHFR). These compounds, particularly the 2,4-diamino-6-bromo-5-[(substituted anilino)methyl]thieno[2,3-d]pyrimidines, displayed inhibitory activity against DHFR from P. carinii, T. gondii, and rat liver, indicating their potential as antifolate inhibitors (Rosowsky, Papoulis & Queener, 1997).
Anticancer Agents
A series of 7-bromothieno[3,2-d]pyrimidines containing a piperazine unit were designed and synthesized as protein tyrosine kinase inhibitors, with potential as anticancer agents. These compounds were developed through multi-step reactions, highlighting the role of bromothieno[2,3-d]pyrimidine derivatives in the design of novel anticancer drugs (Jiang Da-hong, 2012).
Targeting Tumor Cells
6-Bromothieno[2,3-d]pyrimidine derivatives were also used in the synthesis of antitumor agents targeting folate receptor (FR) cellular uptake. These derivatives showed selective cellular uptake via FRα and inhibited de novo purine nucleotide biosynthesis, resulting in potent inhibition against FR-expressing cells, demonstrating their potential in targeted cancer therapy (Wang et al., 2013).
Synthesis of Pyrido[2,3-d
]pyrimidinesResearch on the synthesis of pyrido[2,3-d]pyrimidines, including 6-bromothieno[2,3-d]pyrimidine derivatives, has been conducted. These compounds were synthesized via selective cyclocondensation reactions, demonstrating the versatility of bromothieno[2,3-d]pyrimidine derivatives in the creation of complex heterocyclic structures (Quiroga et al., 2002).
Microwave-Assisted Synthesis
A novel synthetic method using microwave irradiation was reported for creating 4-N-substituted 6-bromopyrido[2,3-d]pyrimidines. This method demonstrated significant improvements in yield and efficiency, underscoring the usefulness of 6-bromothieno[2,3-d]pyrimidine derivatives in rapid and efficient chemical synthesis (Sun et al., 2018).
Foliar Receptor-Specific Inhibitors
Research has explored the development of 6-substituted pyrrolo[2,3-d]pyrimidine antifolates with a thienoyl side chain. These compounds selectively inhibited the proliferation of cells expressing folate receptors and showed potent antitumor activity, both in vitro and in vivo, indicating their potential in targeted cancer treatment (Deng et al., 2008).
Scalable Synthesis
An improved and scalable method for synthesizing 6-bromo-4-chlorothieno[2,3-d]pyrimidine was developed, emphasizing the commercial and practical viability of this compound in larger-scale applications (Bugge et al., 2014).
Antiv
iral and Antimicrobial Applications6-Bromothieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial and antiviral activities. These studies include the development of 6,7-annulated pyrido[2,3-d]pyrimidines showing moderate activity against certain microbes, such as Staphylococcus aureus, indicating the potential for these compounds in the development of new antimicrobial agents (Donkor et al., 1995).
Tyrosine Kinase Inhibitors
6-Bromothieno[2,3-d]pyrimidine derivatives have been utilized in the synthesis of tyrosine kinase inhibitors, specifically targeting the ATP binding site of the epidermal growth factor receptor (EGFR). This research highlights the significant potential of these compounds in the development of targeted cancer therapies (Rewcastle et al., 1996).
Propiedades
IUPAC Name |
6-bromothieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2S/c7-5-1-4-2-8-3-9-6(4)10-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCQQNRDRMMVUQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=NC=NC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10484438 | |
| Record name | 6-Bromothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10484438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromothieno[2,3-d]pyrimidine | |
CAS RN |
60703-80-2 | |
| Record name | 6-Bromothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10484438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B1279879.png)

